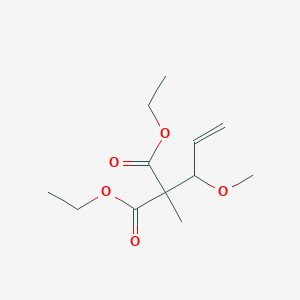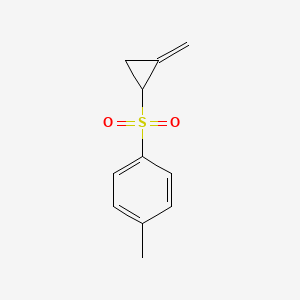
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene is a chemical compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a methyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfoxide or sulfide derivatives
Substitution: Nitro, bromo, or sulfonyl derivatives
科学研究应用
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application, such as its interaction with biological molecules in medicinal chemistry.
相似化合物的比较
- 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene
- 1-Methyl-4-(2,2,2-trifluoroethyl)sulfonylbenzene
- 1-Methyl-4-(2-chlorocyclopropane-1-sulfonyl)benzene
Comparison: this compound is unique due to the presence of the methylidenecyclopropane ring, which imparts distinct chemical properties. Compared to similar compounds with different substituents on the cyclopropane ring, this compound may exhibit different reactivity and stability. The trifluoroethyl and chlorocyclopropane derivatives, for example, may have different electronic and steric effects, influencing their chemical behavior and applications.
属性
CAS 编号 |
134259-34-0 |
|---|---|
分子式 |
C11H12O2S |
分子量 |
208.28 g/mol |
IUPAC 名称 |
1-methyl-4-(2-methylidenecyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,11H,2,7H2,1H3 |
InChI 键 |
PCIUSCYORVJPLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CC2=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
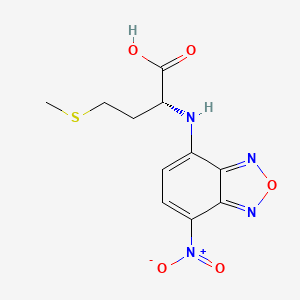
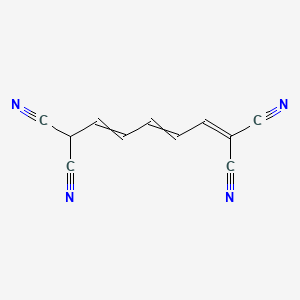
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
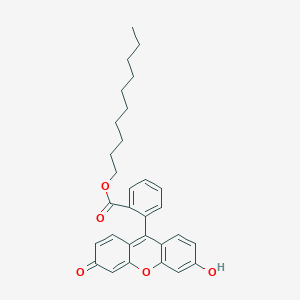
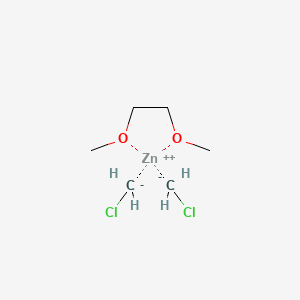


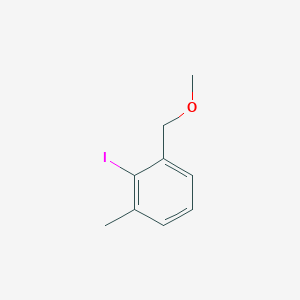
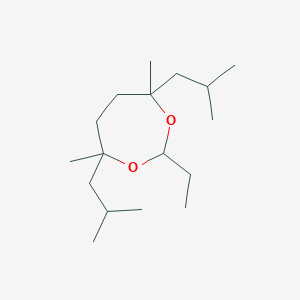
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
